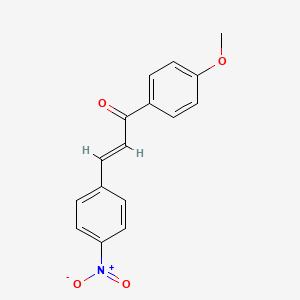

trans-4'-Methoxy-4-nitrochalcone

Description

trans-4'-Methoxy-4-nitrochalcone (CAS RN: 6552-62-1) is a chalcone derivative with the molecular formula C₁₆H₁₃NO₄ and a molecular weight of 283.283 g/mol . Its IUPAC name is (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one, featuring a trans-configuration across the α,β-unsaturated ketone core. Key identifiers include ChemSpider ID 4497402, MDL number MFCD00024746, and RN 6552-62-1 . Its synthetic availability and structural versatility make it a candidate for pharmacological investigations, particularly in anticancer research .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDDTIFHZVUNT-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-67-6 | |

| Record name | NSC40919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Methoxy-4-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone (such as acetophenone) and an aromatic aldehyde (such as 4-nitrobenzaldehyde) in the presence of a base like sodium hydroxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the chalcone derivative .

Industrial Production Methods: While specific industrial production methods for trans-4’-Methoxy-4-nitrochalcone are not widely documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4’-Methoxy-4-nitrochalcone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reduction of the nitro group in trans-4’-Methoxy-4-nitrochalcone can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, quinones.

Reduction: Amines.

Substitution: Various substituted chalcone derivatives.

Scientific Research Applications

Chemistry: trans-4’-Methoxy-4-nitrochalcone is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolines, isoxazoles, and pyrimidines through cyclization reactions .

Biology and Medicine: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis through various molecular pathways .

Industry: In the industrial sector, trans-4’-Methoxy-4-nitrochalcone is used in the development of organic brightening agents, fluorescent whitening agents, and polymerization catalysts .

Mechanism of Action

The biological activity of trans-4’-Methoxy-4-nitrochalcone is primarily attributed to its ability to interact with cellular targets and disrupt key molecular pathways. For instance, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing cell cycle arrest at the G2/M phase . The compound’s interaction with enzymes and proteins involved in cell signaling pathways, such as glycogen synthase kinase 3 beta (GSK3β), further contributes to its anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Chalcones are characterized by their α,β-unsaturated ketone backbone, with bioactivity heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of trans-4'-Methoxy-4-nitrochalcone and its analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Positional Isomerism: The nitro group's position (para vs. meta) significantly alters electronic properties.

- Substituent Effects : The 2'-methoxy-4-nitrochalcone (Compound 14) demonstrates superior anticancer activity over this compound, highlighting the critical role of methoxy positioning in bioactivity .

- Hydroxy vs. Methoxy : 4,2'-Dihydroxy-4'-methoxychalcone’s hydroxyl groups improve solubility in polar solvents (e.g., DMSO, acetone) compared to nitro-substituted analogs, which may enhance bioavailability .

Electronic and Physicochemical Properties

The electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) groups create a push-pull electronic system in this compound, influencing its reactivity and interaction with biological targets.

Table 2: Electronic and Solubility Profiles

- Nitro Group Impact : The para-nitro group in this compound increases electrophilicity at the β-carbon, facilitating nucleophilic attacks in Michael addition reactions, a common mechanism in anticancer chalcones .

- Fluorine Substitution : 4'-Fluoro-4-methoxychalcone’s smaller atomic radius and electronegativity may enhance membrane permeability compared to bulkier nitro analogs .

Anticancer Potential:

- This compound and its derivative 2'-methoxy-4-nitrochalcone (Compound 14) exhibit potent growth inhibition in cancer cell lines. Compound 14’s IC₅₀ of ~5 μM underscores the importance of methoxy positioning at the 2'-site for enhanced efficacy .

- Comparative studies with cis/trans isomers (e.g., cis-4-hydroxy-4-methoxychalcone) reveal that the trans configuration stabilizes adduct formation with DNA or proteins, as seen in hepatocyte studies .

Metabolic and Therapeutic Effects:

- As a natural flavonoid in corn waste, this compound may synergize with other compounds like 4'-methylepigallocatechin-3'-glucuronide to modulate glucose metabolism .

- Hydroxy-substituted analogs (e.g., 4,2'-Dihydroxy-4'-methoxychalcone) show allergy-preventive effects, likely due to antioxidant properties from phenolic -OH groups .

Biological Activity

Overview

Trans-4'-Methoxy-4-nitrochalcone is a synthetic chalcone derivative with the molecular formula C16H13NO4. Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activities of this compound, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C16H13NO4

- IUPAC Name : (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- Molecular Weight : 285.28 g/mol

The structure features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, characteristic of chalcones. The presence of methoxy and nitro groups significantly influences its reactivity and biological activity.

This compound exhibits its biological effects through several mechanisms:

- Induction of Apoptosis : The compound can stimulate the accumulation of reactive oxygen species (ROS), leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to inhibit cell proliferation by causing cell cycle arrest at various phases.

- Enzyme Interaction : Chalcones interact with various enzymes and receptors, affecting multiple biochemical pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against various human tumor cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance, one study reported an IC50 value of approximately 20 µM for MCF-7 cells, indicating significant growth inhibition .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL against S. aureus .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- Fungal Strains : It exhibited inhibitory effects on Candida albicans with an MIC of 75 µg/mL .

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study conducted by Tomar et al. (2021) showed that this compound induced apoptosis in MCF-7 cells through ROS generation and modulation of apoptotic markers such as caspases . -

Antimicrobial Activity Evaluation :

In a comparative study, this compound was tested alongside other chalcones, revealing superior antibacterial activity against resistant strains of bacteria . -

Mechanistic Insights :

Research highlighted that this compound interferes with the DNA synthesis process in bacterial cells, making it a potential candidate for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.